molecular formula C15H11NOS3 B4957547 3-benzyl-5-(3-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-benzyl-5-(3-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4957547
M. Wt: 317.5 g/mol
InChI Key: XLYSLLQYHRXNPV-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-5-(3-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that belongs to the thiazolidinone class of compounds. It has been found to have a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-benzyl-5-(3-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in various biological processes, such as DNA synthesis, protein synthesis, and cell division. It may also interfere with the function of cell membranes and cause oxidative damage to cells.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, it has been found to have antimicrobial activity by disrupting the cell membrane of microorganisms.

Advantages and Limitations for Lab Experiments

One advantage of using 3-benzyl-5-(3-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its wide range of biological activities. It can be used to investigate the mechanisms of action of various enzymes and biological processes. Additionally, its antimicrobial, antitumor, and anti-inflammatory properties make it a promising candidate for the development of new drugs.
However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. Additionally, its synthesis method is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on 3-benzyl-5-(3-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of new drugs based on its structure and biological activities. Researchers could investigate the structure-activity relationship of thiazolidinone compounds to design more potent and selective drugs. Additionally, studies could be conducted to investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Another area of interest is the investigation of its mechanism of action. Researchers could use molecular biology techniques such as gene expression analysis and proteomics to identify the enzymes and biological processes targeted by this compound. Additionally, studies could be conducted to investigate its effects on different types of cancer cells and microorganisms.
Conclusion
In conclusion, this compound is a thiazolidinone compound with a wide range of biological activities. Its antimicrobial, antitumor, and anti-inflammatory properties make it a promising candidate for the development of new drugs. However, its mechanism of action is not fully understood, and its synthesis method is complex, which presents challenges for lab experiments. Future research could focus on the development of new drugs based on its structure and biological activities, as well as investigating its mechanism of action and effects on different types of cancer cells and microorganisms.

Synthesis Methods

The synthesis of 3-benzyl-5-(3-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 3-thienylmethylene-2-thioxo-1,3-thiazolidin-4-one with benzyl bromide in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and typically requires heating. The product is obtained as a yellow crystalline solid with a melting point of 210-212°C.

Scientific Research Applications

3-benzyl-5-(3-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its biological activities. It has been found to have antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

(5E)-3-benzyl-2-sulfanylidene-5-(thiophen-3-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NOS3/c17-14-13(8-12-6-7-19-10-12)20-15(18)16(14)9-11-4-2-1-3-5-11/h1-8,10H,9H2/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYSLLQYHRXNPV-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CSC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CSC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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